molecular formula C18H17ClFNO3S B11417993 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide

Cat. No.: B11417993
M. Wt: 381.8 g/mol
InChI Key: RZHFHZBLUORLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzamide core substituted with chloro, fluorobenzyl, and dioxidotetrahydrothiophenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

    Introduction of the Fluorobenzyl Group:

    Incorporation of the Dioxidotetrahydrothiophenyl Group: The final step involves the incorporation of the dioxidotetrahydrothiophenyl group, which can be achieved through a cyclization reaction involving a thiol and an appropriate oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an amine.

    Substitution: The chloro and fluoro substituents on the benzene rings can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Potassium carbonate (K2CO3), sodium hydride (NaH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological activities. The presence of the benzamide core and the dioxidotetrahydrothiophenyl group suggests it might exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide would depend on its specific biological target. Generally, compounds with a benzamide core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dioxidotetrahydrothiophenyl group might enhance binding affinity or specificity through additional interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(3-fluorobenzyl)benzamide: Lacks the dioxidotetrahydrothiophenyl group, potentially resulting in different biological activity.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide: Lacks the chloro substituent, which could affect its reactivity and binding properties.

    3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the fluorobenzyl group, which might influence its pharmacokinetic properties.

Uniqueness

The unique combination of the chloro, fluorobenzyl, and dioxidotetrahydrothiophenyl groups in 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide provides a distinct chemical profile that could result in unique biological activities and applications. This compound’s structural features allow for diverse chemical modifications, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C18H17ClFNO3S

Molecular Weight

381.8 g/mol

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C18H17ClFNO3S/c19-15-5-2-4-14(10-15)18(22)21(17-7-8-25(23,24)12-17)11-13-3-1-6-16(20)9-13/h1-6,9-10,17H,7-8,11-12H2

InChI Key

RZHFHZBLUORLRY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.